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Compound of Interest

Compound Name: Emapticap pegol

Cat. No.: B15607337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of emapticap pegol (NOX-

E36) to its target, C-C motif chemokine ligand 2 (CCL2), with other therapeutic alternatives.

The information presented is supported by experimental data from publicly available studies to

assist researchers in evaluating these compounds.

Executive Summary
Emapticap pegol is a Spiegelmer®, an L-enantiomeric RNA aptamer, that demonstrates high-

affinity binding to human CCL2, a key chemokine involved in inflammatory processes and

various diseases. This guide summarizes the quantitative binding data for emapticap pegol
and compares it with other molecules targeting the CCL2/CCR2 axis, including small molecule

inhibitors and monoclonal antibodies. Detailed experimental methodologies for key binding

assays are provided to ensure a comprehensive understanding of the presented data.

Comparison of Binding Affinities
The following table summarizes the binding affinities of emapticap pegol and its alternatives to

CCL2 or its receptor, CCR2. The data is compiled from various independent studies.
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Compound
Name (Alias)

Molecule Type Target Method
Binding
Affinity

Emapticap pegol

(NOX-E36)

Spiegelmer® (L-

RNA Aptamer)
Human CCL2

Surface Plasmon

Resonance

(SPR)

K_d_ = 1.40 ±

0.16 nM

CCX140-B Small Molecule Human CCR2
Radioligand

Binding Assay
K_d_ = 2.3 nM

Chemotaxis

Assay (Buffer)
IC_50_ = 8 nM

Chemotaxis

Assay (100%

Human Serum)

IC_50_ = 200 nM

Ca²⁺ Mobilization

Assay
IC_50_ = 3 nM

¹²⁵I-CCL2

Binding Inhibition
IC_50_ = 17 nM

CNTO 888

(Carlumab)

Human

Monoclonal

Antibody

Human CCL2 Phage Display K_d_ = 22 pM[1]

MLN1202

(Plozalizumab)

Humanized

Monoclonal

Antibody

Human CCR2 Not specified

Inhibits CCL2

binding to

CCR2[2][3]

Bindarit Small Molecule CCL2 Synthesis

Not applicable

(inhibits

synthesis)

Effective

concentrations

for CCL2

expression

inhibition are in

the µM range[4]

[5]

Note: K_d_ (dissociation constant) is a measure of binding affinity; a lower K_d_ value

indicates a stronger binding affinity. IC_50_ (half-maximal inhibitory concentration) is a
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measure of the potency of a substance in inhibiting a specific biological or biochemical

function.

Experimental Protocols
Surface Plasmon Resonance (SPR) for Emapticap Pegol
- CCL2 Interaction
This protocol provides a general methodology for determining the binding kinetics and affinity of

an aptamer to its protein target using SPR, based on standard industry practices.

Objective: To determine the association (k_a_), dissociation (k_d_), and equilibrium

dissociation constant (K_d_) of emapticap pegol for human CCL2.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5, streptavidin-coated)

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA,

0.005% v/v Surfactant P20)

Analyte: Human CCL2 protein, serially diluted in running buffer

Ligand: Biotinylated emapticap pegol

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

Sensor Chip Preparation: The sensor chip is activated and pre-conditioned according to the

manufacturer's instructions.

Ligand Immobilization:
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For a streptavidin-coated chip, biotinylated emapticap pegol is injected over the sensor

surface until the desired immobilization level is reached (typically measured in response

units, RU).

For a CM5 chip, the surface is activated with a mixture of N-hydroxysuccinimide (NHS)

and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the

aptamer. Any remaining active sites are then deactivated.

Binding Analysis:

A series of increasing concentrations of human CCL2 (analyte) are prepared in running

buffer.

Each concentration is injected over the sensor surface for a defined period (association

phase), followed by a flow of running buffer (dissociation phase).

The change in the refractive index at the sensor surface, which is proportional to the mass

of bound analyte, is monitored in real-time and recorded as a sensorgram.

Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting

the regeneration solution to remove the bound analyte, allowing for subsequent binding

cycles.

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1

Langmuir binding model) to calculate the association rate constant (k_a_), the dissociation

rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).

Visualizations
CCL2 Signaling Pathway and Inhibition
The following diagram illustrates the signaling cascade initiated by the binding of CCL2 to its

receptor CCR2, leading to cellular responses such as migration and inflammation. The points

of inhibition by emapticap pegol and CCR2 antagonists are also shown.
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Caption: CCL2 signaling pathway and points of therapeutic intervention.

Experimental Workflow for SPR
The diagram below outlines the key steps involved in a typical Surface Plasmon Resonance

experiment to determine binding affinity.
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Caption: General workflow for a Surface Plasmon Resonance experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15607337?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23878055/
https://pubmed.ncbi.nlm.nih.gov/23878055/
https://pubmed.ncbi.nlm.nih.gov/23878055/
https://pubmed.ncbi.nlm.nih.gov/21247529/
https://pubmed.ncbi.nlm.nih.gov/21247529/
https://pubmed.ncbi.nlm.nih.gov/21247529/
https://www.researchgate.net/publication/49767398_Effect_of_CC_Chemokine_Receptor_2_CCR2_Blockade_on_Serum_C-Reactive_Protein_in_Individuals_at_Atherosclerotic_Risk_and_With_a_Single_Nucleotide_Polymorphism_of_the_Monocyte_Chemoattractant_Protein-1_P
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488971/
https://pubmed.ncbi.nlm.nih.gov/23948942/
https://pubmed.ncbi.nlm.nih.gov/23948942/
https://www.benchchem.com/product/b15607337#independent-validation-of-emapticap-pegol-s-binding-affinity-to-ccl2
https://www.benchchem.com/product/b15607337#independent-validation-of-emapticap-pegol-s-binding-affinity-to-ccl2
https://www.benchchem.com/product/b15607337#independent-validation-of-emapticap-pegol-s-binding-affinity-to-ccl2
https://www.benchchem.com/product/b15607337#independent-validation-of-emapticap-pegol-s-binding-affinity-to-ccl2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607337?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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